![molecular formula C15H16N6O3 B1497390 4-((2-(4-Nitro-1H-pyrazol-3-yl)-1H-benzo[d]imidazol-5-yl)methyl)morpholine CAS No. 825619-29-2](/img/structure/B1497390.png)
4-((2-(4-Nitro-1H-pyrazol-3-yl)-1H-benzo[d]imidazol-5-yl)methyl)morpholine
Overview
Description
The compound contains several functional groups including a nitro group (-NO2), a pyrazole ring, a benzimidazole ring, and a morpholine ring . These functional groups suggest that the compound could have a variety of chemical and biological properties.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. These rings could potentially interact with each other through pi stacking or other intermolecular forces .Chemical Reactions Analysis
The nitro group is a strong electron-withdrawing group, which could make the compound reactive. The heterocyclic rings could also participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the nitro group could contribute to the compound’s reactivity, while the morpholine ring could influence its solubility .Mechanism of Action
Target of Action
Similar compounds containing indole and thiazole scaffolds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to various biological activities . These activities can range from antiviral, anti-inflammatory, and anticancer to antimicrobial and antidiabetic effects .
Biochemical Pathways
Based on the wide range of biological activities exhibited by similar compounds , it can be inferred that this compound may influence multiple biochemical pathways, leading to diverse downstream effects.
Result of Action
Similar compounds have been shown to exhibit a range of biological activities, suggesting that this compound may also lead to various molecular and cellular effects .
Advantages and Limitations for Lab Experiments
4-((2-(4-Nitro-1H-pyrazol-3-yl)-1H-benzo[d]imidazol-5-yl)methyl)morpholine has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized and purified for use in cell-based assays and animal studies. It has been shown to exhibit potent biological effects at low concentrations, which allows for the use of lower doses in experimental settings. However, this compound also has some limitations. It has a relatively short half-life in vivo, which may limit its efficacy in some experimental models. It also has some off-target effects, which may complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on 4-((2-(4-Nitro-1H-pyrazol-3-yl)-1H-benzo[d]imidazol-5-yl)methyl)morpholine. One area of interest is the development of more potent and selective PARP inhibitors based on the structure of this compound. Another area of interest is the investigation of the role of this compound in other biological processes, such as autophagy and mitochondrial function. Additionally, the use of this compound in combination with other drugs or therapies may provide new avenues for the treatment of cancer, inflammation, and neurological disorders.
Scientific Research Applications
4-((2-(4-Nitro-1H-pyrazol-3-yl)-1H-benzo[d]imidazol-5-yl)methyl)morpholine has been used in a range of scientific research applications, including studies on cancer, inflammation, and neurological disorders. In cancer research, this compound has been found to inhibit the growth of tumor cells by targeting specific signaling pathways. In inflammation research, this compound has been shown to reduce the production of inflammatory cytokines and chemokines. In neurological research, this compound has been found to enhance the survival of neurons and improve cognitive function.
properties
IUPAC Name |
4-[[2-(4-nitro-1H-pyrazol-5-yl)-3H-benzimidazol-5-yl]methyl]morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O3/c22-21(23)13-8-16-19-14(13)15-17-11-2-1-10(7-12(11)18-15)9-20-3-5-24-6-4-20/h1-2,7-8H,3-6,9H2,(H,16,19)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQQIOPRGBAMXDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC3=C(C=C2)N=C(N3)C4=C(C=NN4)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10735639 | |
Record name | 5-[(Morpholin-4-yl)methyl]-2-(4-nitro-1,2-dihydro-3H-pyrazol-3-ylidene)-2H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10735639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
825619-29-2 | |
Record name | 5-[(Morpholin-4-yl)methyl]-2-(4-nitro-1,2-dihydro-3H-pyrazol-3-ylidene)-2H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10735639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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